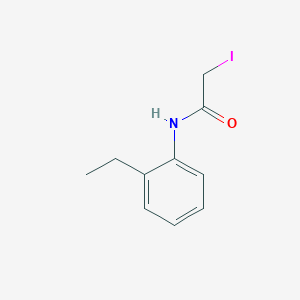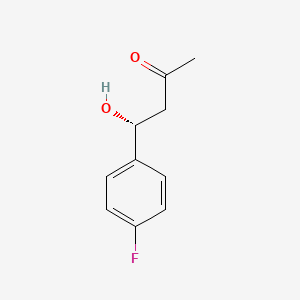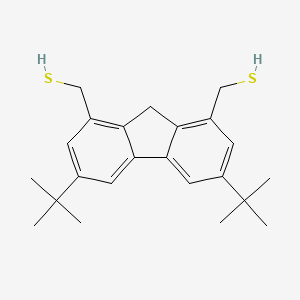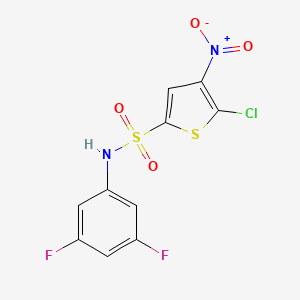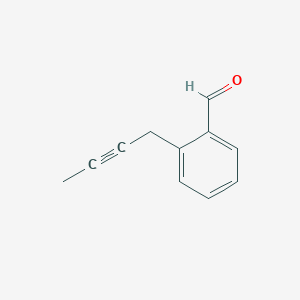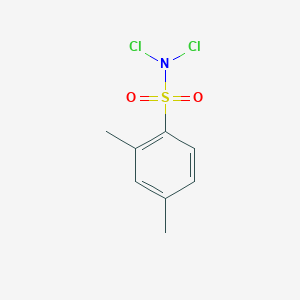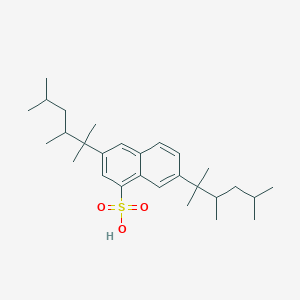![molecular formula C76H126O3 B12584469 1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] CAS No. 501120-92-9](/img/structure/B12584469.png)
1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
1-(4-Fluorophenyl)piperazine: A compound used in various research applications.
Uniqueness
1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] stands out due to its unique molecular structure, which imparts distinctive chemical properties. These properties make it valuable for specific applications in chemistry, biology, medicine, and industry, where other similar compounds may not be as effective or versatile.
Propriétés
Numéro CAS |
501120-92-9 |
|---|---|
Formule moléculaire |
C76H126O3 |
Poids moléculaire |
1087.8 g/mol |
Nom IUPAC |
2-octadecoxy-1,4-bis[2-(4-octadecoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C76H126O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-66-77-74-62-56-70(57-63-74)52-53-72-55-61-73(76(69-72)79-68-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)60-54-71-58-64-75(65-59-71)78-67-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h52-65,69H,4-51,66-68H2,1-3H3 |
Clé InChI |
XRFKHRQQWSTQER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)
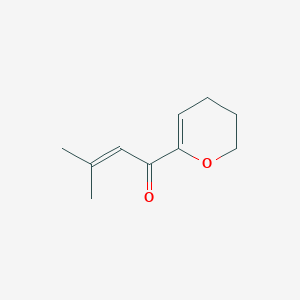
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B12584417.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)
